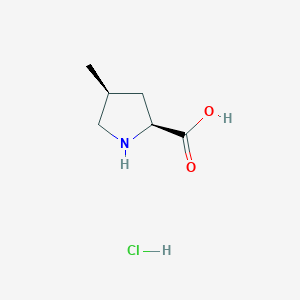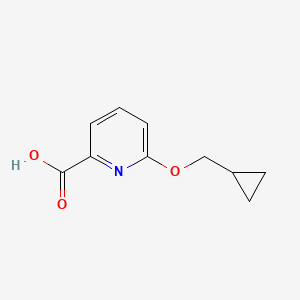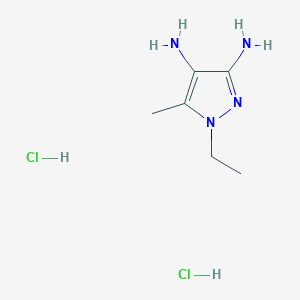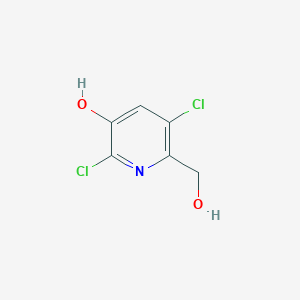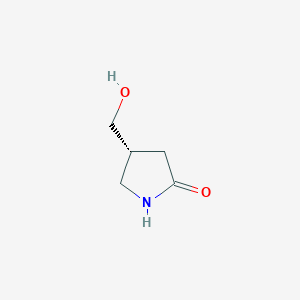
(R)-4-(Hydroxymethyl)pyrrolidin-2-one
Vue d'ensemble
Description
“®-4-(Hydroxymethyl)pyrrolidin-2-one” is a chemical compound that belongs to the class of nitrogen heterocycles . It is also known as "®-(-)-5-Hydroxymethyl-2-pyrrolidinone" .
Synthesis Analysis
The synthesis of “®-4-(Hydroxymethyl)pyrrolidin-2-one” involves the reaction of amide and thioamide dianions with epibromohydrin, resulting in the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones . Another method involves the cyclization of amide dianions with epibromohydrin .Molecular Structure Analysis
The molecular formula of “®-4-(Hydroxymethyl)pyrrolidin-2-one” is C5H9NO2 . The structure includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in “®-4-(Hydroxymethyl)pyrrolidin-2-one” can be used to obtain compounds for the treatment of human diseases . The ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The molecular weight of “®-4-(Hydroxymethyl)pyrrolidin-2-one” is 115.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique
Magnetic and Optical Properties
- Nonanuclear Lanthanide Clusters : The compound has been used in the synthesis of a new family of Ln(III)(9) clusters with sandglass-like topology. These clusters exhibit unique dual physical properties, with the Dy(III) member showing single-molecule magnetism behavior, and the Eu(III) analogue exhibiting intense red photoluminescence (Alexandropoulos et al., 2011).
DNA and RNA Interactions
- Intercalating Nucleic Acids (INAs) : A study synthesized a derivative of (R)-4-(Hydroxymethyl)pyrrolidin-2-one and incorporated it into oligodeoxynucleotides (ODN) as a bulge to form INAs. These INAs slightly destabilized INA-DNA duplexes, while strongly destabilizing INA-RNA duplexes (Filichev & Pedersen, 2003).
Glycosidase Inhibition
- Synthesis of Glycosidase Inhibitors : Various diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine, synthesized starting from trans-4-hydroxy-L-proline, showed moderate inhibition of beta-galactosidase, indicating potential as glycosidase inhibitors (Curtis, Evinson, Handa, & Singh, 2007).
Chiral Ligand Synthesis
- Chiral C2-Symmetric Pyrrolidines : Synthesis of chiral C2-symmetric pyrrolidines from D-mannitol has been achieved using derivatives of (R)-4-(Hydroxymethyl)pyrrolidin-2-one. These pyrrolidines demonstrated high chiral induction as ligands in reactions involving diethylzinc and benzaldehyde (Masaki et al., 1992).
Pharmaceutical Research
- Antiinflammatory Activities : Derivatives of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized from the compound, were evaluated as potential antiinflammatory and analgesic agents, showing promise as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Propriétés
IUPAC Name |
(4R)-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOFYLXSANIPND-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(Hydroxymethyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)
![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)
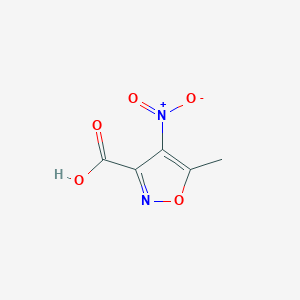
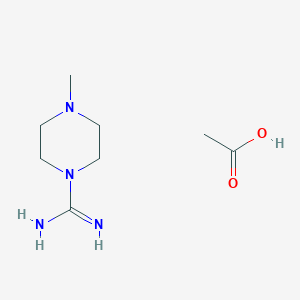

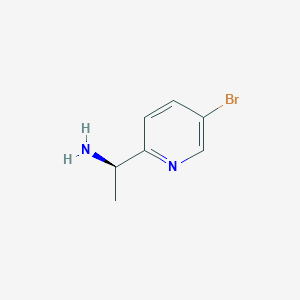
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1392966.png)
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)
![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)
